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Cbz-2,6-Dimethy-L-Phenylalanine

Cat. No.: B1579227
M. Wt: 327.44
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Description

Contextualization of Unnatural Amino Acids in Peptide Science

Peptides, short chains of amino acids, are fundamental to countless biological processes. However, the 20 standard proteinogenic amino acids offer a limited chemical toolkit. The introduction of unnatural amino acids (UAAs) has revolutionized peptide science by expanding the chemical diversity and functional potential of these molecules. sciencedaily.com UAAs are amino acids that are not naturally incorporated into proteins. bitesizebio.com They can possess modified side chains, backbones, or unique functional groups, enabling the creation of peptides with novel properties such as enhanced stability, altered receptor binding affinity, and new catalytic activities. nih.gov

The synthesis of peptides incorporating UAAs can be achieved through chemical synthesis or by engineering the translational machinery of cells. bitesizebio.comnih.gov These methods allow for the site-specific incorporation of a UAA into a peptide sequence, providing a powerful tool for protein engineering and the development of new therapeutics. nih.govscispace.com

Significance of Sterically Hindered Amino Acid Derivatives in Conformational Control

A key application of UAAs is in the control of peptide conformation. cpcscientific.com Peptides are often highly flexible, which can be a drawback when designing molecules with specific biological targets. nih.gov Introducing sterically hindered amino acids—those with bulky side chains—can restrict this flexibility. nih.govacs.org This steric hindrance limits the possible rotational angles of the peptide backbone, forcing it to adopt a more defined and stable three-dimensional structure. acs.orgnih.gov

This conformational control is critical for several reasons:

Enhanced Biological Activity: By locking a peptide into its bioactive conformation, its affinity and selectivity for its target receptor can be significantly increased. nih.gov

Increased Stability: A more rigid structure can make peptides less susceptible to degradation by proteases, prolonging their activity in a biological system. nih.govnih.gov

Improved Bioavailability: Controlling conformation can lead to peptides with better absorption and distribution properties within the body. nih.gov

The introduction of bulky residues, such as α,α-disubstituted amino acids or N-alkyl amino acids, is a common strategy to achieve this conformational constraint. nih.govacs.org

Overview of Cbz-2,6-Dimethy-L-Phenylalanine as a Key Building Block in Peptide and Peptidomimetic Design

Cbz-2,6-dimethyl-L-phenylalanine is a prime example of a sterically hindered unnatural amino acid. Its structure is characterized by two key features: the carbobenzyloxy (Cbz) protecting group on the amine and the two methyl groups at the 2 and 6 positions of the phenyl ring.

The dimethylated phenyl ring provides significant steric bulk, which plays a crucial role in restricting the conformation of a peptide chain. This makes it an invaluable building block for creating peptides and peptidomimetics—molecules that mimic the structure and function of peptides—with highly controlled shapes. cpcscientific.combenthamscience.com The Cbz group is a common protecting group in peptide synthesis, facilitating its incorporation into peptide chains using standard synthetic protocols. mdpi.com

The synthesis of peptides containing such hindered amino acids can be challenging, often requiring specialized coupling reagents and conditions to overcome the steric hindrance during peptide bond formation. researchgate.netacs.org

Research Landscape and Emerging Applications of this compound

The unique properties of Cbz-2,6-dimethyl-L-phenylalanine have led to its use in a variety of research areas. It is particularly valuable in the development of novel therapeutic peptides and peptidomimetics. By enforcing specific conformations, researchers can design molecules that target disease-related proteins with high precision and efficacy.

Emerging applications are found in the development of:

Enzyme Inhibitors: The rigid conformation can lead to potent and selective inhibitors of enzymes implicated in disease.

Protein-Protein Interaction Modulators: Constrained peptides can be designed to disrupt or stabilize specific protein-protein interactions, a key strategy in modern drug discovery. pnas.org

Biomaterials: The self-assembly of peptides containing sterically hindered residues can be controlled to form novel nanomaterials with defined structures and properties.

The continued development of synthetic methods for incorporating such demanding amino acids will further expand the utility of Cbz-2,6-dimethyl-L-phenylalanine in the creation of next-generation bioactive molecules. nih.gov

Data Tables

Table 1: Properties of Cbz-2,6-dimethyl-L-phenylalanine

PropertyValue
Chemical Formula C₁₉H₂₁NO₄
Molecular Weight 327.37 g/mol
Appearance White to off-white powder
Chirality L-enantiomer
Key Structural Features Carbobenzyloxy (Cbz) group, 2,6-dimethylphenyl group

Table 2: Applications of Sterically Hindered Amino Acids

Application AreaBenefit of Conformational ControlExample
Drug Discovery Increased receptor affinity and selectivityDesign of potent enzyme inhibitors
Peptide Therapeutics Enhanced metabolic stability and bioavailabilityDevelopment of orally available peptides
Biomaterials Science Controlled self-assembly into nanostructuresCreation of peptide-based hydrogels
Protein Engineering Stabilization of desired protein foldsProbing protein structure-function relationships

Properties

Molecular Weight

327.44

Origin of Product

United States

Synthetic Methodologies for Cbz 2,6 Dimethy L Phenylalanine and Its Precursors

Stereoselective Synthesis Routes to 2,6-Dimethyl-L-Phenylalanine

The primary challenge in synthesizing the precursor, 2,6-dimethyl-L-phenylalanine, is the introduction of the methyl groups onto the phenyl ring and the simultaneous control of the stereochemistry at the alpha-carbon to yield the desired L-enantiomer.

One advanced method involves the direct C–H dimethylation of a protected phenylalanine derivative. A reported synthesis achieves the creation of l-phenylalanines with methyl groups at the 2 and 6 positions through a pinacolinamide-enabled C–H dimethylation of 4-dibenzylamino phenylalanine. acs.org This approach allows for the late-stage modification of the phenylalanine ring, providing access to a library of derivatives. acs.org

Enzymatic methods offer a powerful alternative for stereoselective synthesis. Phenylalanine ammonia (B1221849) lyases (PALs) are particularly valuable as they catalyze the asymmetric hydroamination of cinnamic acids to form L-phenylalanines. nih.gov This biocatalytic approach is highly atom-economic and can be applied to substituted cinnamic acids to produce non-natural L-phenylalanine (B559525) derivatives. nih.govfrontiersin.org By employing a PAL-based process, it is possible to synthesize optically pure d- or l-phenylalanine derivatives from inexpensive starting materials. nih.gov The reaction involves the direct addition of ammonia across the double bond of a corresponding 2,6-dimethyl-cinnamic acid, guided by the enzyme's chiral active site to produce the L-isomer. nih.gov The efficiency of such enzymatic reactions can be further enhanced by developing multienzymatic cascade processes. nih.gov

N-Carbobenzyloxy (Cbz) Protecting Group Strategies for Amino Acids

The N-Carbobenzyloxy (Cbz or Z) group is a cornerstone of peptide chemistry, used to temporarily block the reactivity of the amino group during subsequent chemical transformations. total-synthesis.comijacskros.com It is stable in basic and mild acidic conditions but can be readily removed by catalytic hydrogenation, making it orthogonal to other common protecting groups like Boc and Fmoc. total-synthesis.commasterorganicchemistry.com

The most common method for introducing the Cbz group is the Schotten-Baumann reaction. total-synthesis.com This involves treating the amino acid with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. total-synthesis.comijacskros.com The base is crucial as it neutralizes the hydrochloric acid liberated during the reaction. total-synthesis.com A variety of activated agents, such as dibenzyloxycarbonyl dicarbonate (B1257347) (Cbz₂O) or N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu), can also be used. total-synthesis.com The reaction proceeds via the nucleophilic attack of the amine on the reactive chloroformate. total-synthesis.com

Deprotection is typically achieved through catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst), which cleaves the benzylic C-O bond to release the free amine, toluene, and carbon dioxide. total-synthesis.commasterorganicchemistry.com

Table 1: Common Reagents and Conditions for N-Cbz Protection of Amino Acids This table is interactive. Use the search bar to filter by reagent, base, or solvent.

Cbz Reagent Base Solvent Key Features & Notes Citation
Benzyl Chloroformate (Cbz-Cl) Sodium Carbonate, Sodium Bicarbonate Water/Dioxane Classic Schotten-Baumann conditions. pH control is critical for preventing racemization and side reactions. total-synthesis.comumn.edu
Benzyl Chloroformate (Cbz-Cl) Organic Bases (e.g., Pyridine, TEA) Dichloromethane (B109758) (DCM) Used for substrates not soluble in aqueous media. total-synthesis.com
Benzyl Chloroformate (Cbz-Cl) None (Water as medium) Water A green, environmentally benign method performed at room temperature with high chemoselectivity. ijacskros.com
N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) Sodium Bicarbonate Water/Acetone Activated ester offers milder reaction conditions and can be advantageous for sensitive substrates. total-synthesis.com

Optimization of Reaction Conditions for Cbz-2,6-Dimethy-L-Phenylalanine Synthesis

Optimizing the N-protection step for a sterically hindered amino acid like 2,6-dimethyl-L-phenylalanine is critical to ensure high yield and prevent side reactions. The two methyl groups adjacent to the amino acid side chain's point of attachment can influence the reactivity of the amino group.

Key parameters for optimization include:

Choice of Cbz Reagent : While benzyl chloroformate is standard, a more reactive activated ester like Cbz-OSu might be beneficial if the amino group's nucleophilicity is reduced due to steric hindrance. total-synthesis.com

pH Control : Maintaining the proper pH is arguably the most critical factor. A simple and scalable method involves using a mixed buffer of aqueous sodium carbonate and sodium bicarbonate. umn.edu This system maintains the optimal pH range during the addition of benzyl chloroformate, preventing the formation of unwanted byproducts and ensuring complete reaction. umn.edu For dipeptide synthesis, pH has been shown to be a critical factor, with maximum yields obtained around pH 5 in certain systems. mdpi.com

Solvent System : The choice of solvent impacts reactant solubility and reaction rate. While organic solvents like dichloromethane or dioxane are common, aqueous systems are gaining favor for their environmental benefits. total-synthesis.comijacskros.com A highly chemoselective method for Cbz protection has been developed using only water as the medium at room temperature, which could be an excellent starting point for optimization. ijacskros.com

Temperature and Reaction Time : The reaction is often run at low temperatures (e.g., 0 °C) to control its exothermicity and minimize side reactions, followed by warming to room temperature to ensure completion. missouri.edu Reaction times must be optimized to ensure the starting material is fully consumed without leading to product degradation.

Table 2: Key Parameters for Optimizing the Synthesis of this compound This table is interactive. Use the search bar to filter by parameter or rationale.

Parameter Variable Options Rationale for Optimization Citation
pH Management Carbonate/Bicarbonate buffer, Phosphate (B84403) buffer Prevents racemization, minimizes hydrolysis of Cbz-Cl, ensures the amine is in its nucleophilic free base form. Crucial for large-scale synthesis. umn.edumdpi.com
Base Selection Inorganic (Na₂CO₃, K₂CO₃), Organic (Pyridine, TEA) Must be strong enough to neutralize HCl but not so strong as to cause side reactions. Choice depends on solvent and substrate solubility. total-synthesis.com
Solvent Water, Dioxane/Water, DCM, Acetonitrile (B52724) Affects solubility of the amino acid and reagents. Aqueous systems offer green chemistry advantages. ijacskros.comkirj.ee
Temperature 0 °C to Room Temperature Lower temperature controls the initial reaction rate and minimizes byproducts. missouri.edu

| Reagent Stoichiometry | Equimolar vs. Excess of Cbz-Cl | An excess of the protecting agent may be needed for hindered amines, but can lead to purification challenges. | kirj.ee |

Green Chemistry Principles in the Production of Modified Phenylalanine Derivatives

The principles of green chemistry, which aim to design chemical processes that reduce or eliminate hazardous substances, are increasingly being applied to amino acid synthesis. nih.gov

Waste Prevention and Atom Economy : Biocatalytic routes using enzymes like PALs are inherently green as they operate in water under mild conditions, generate minimal waste, and are highly selective, leading to high atom economy. nih.govfrontiersin.org

Use of Safer Solvents : A key development is the use of water as a solvent for Cbz protection, which avoids the use of volatile and often toxic organic solvents. ijacskros.com

Reduce Derivatives : This principle encourages minimizing the use of protecting groups to avoid additional reaction steps that consume reagents and generate waste. nih.govgappeptides.com While the Cbz group is a necessary derivative in this context, the development of enzymatic processes that can directly produce a protected amino acid or one-pot synthesis strategies aligns with this goal. nih.govgappeptides.com

Use of Renewable Feedstocks : On an industrial scale, the production of amino acids often relies on fermentation processes that use renewable feedstocks like sugars. edu.krd Microorganisms such as Corynebacterium glutamicum and Escherichia coli are engineered to efficiently produce specific L-amino acids. nih.gov

Design for Energy Efficiency : Enzymatic and fermentation-based syntheses typically operate at or near ambient temperature and pressure, significantly reducing the energy footprint compared to traditional chemical syntheses that may require high heat or pressure. nih.gov

Large-Scale Synthesis Considerations for Industrial and Research Applications

Transitioning the synthesis of Cbz-2,6-dimethyl-L-phenylalanine from the laboratory bench to an industrial scale requires careful consideration of several factors to ensure the process is safe, cost-effective, and reproducible. umn.edumarketreportanalytics.com

Process Safety and Reagent Handling : Reagents like benzyl chloroformate are corrosive and lachrymatory, requiring specialized handling procedures and equipment on a large scale.

Cost of Goods : The cost of starting materials, reagents, and solvents is a primary driver. The use of inexpensive starting materials, such as substituted cinnamic acids for enzymatic routes, is highly advantageous. nih.gov

Process Control : Robust control over reaction parameters like temperature and, most importantly, pH is essential for consistent yield and quality. umn.edu The use of automated buffer or base addition systems is common in industrial settings.

Purification : On a large scale, purification by chromatography is often prohibitively expensive. The ideal process is designed so the final product can be isolated by crystallization, which is more scalable and economical. This requires the reaction to be high-yielding and produce minimal impurities.

Solvent Management : The volume of solvents used in large-scale production necessitates efficient recycling and recovery systems to minimize cost and environmental impact.

Regulatory Compliance : For applications in pharmaceuticals, the entire manufacturing process must adhere to Good Manufacturing Practices (GMP) to ensure the final product meets stringent purity and quality standards. The global market for medicinal protected amino acids is growing, driven by their critical role in peptide-based drug development, underscoring the need for efficient and scalable production methods. marketreportanalytics.com

Advanced Spectroscopic and Chromatographic Characterization of Cbz 2,6 Dimethy L Phenylalanine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Cbz-2,6-dimethyl-L-phenylalanine. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence and connectivity of all atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, N-Cbz-L-phenylalanine, in a deuterated solvent like DMSO-d6, reveals characteristic signals. chemicalbook.comchemicalbook.com For Cbz-2,6-dimethyl-L-phenylalanine, the aromatic protons of the phenyl ring and the benzyloxycarbonyl (Cbz) protecting group would appear in the downfield region, typically between 7.0 and 8.0 ppm. The two methyl groups on the phenyl ring would produce a distinct singlet peak further upfield. The protons of the chiral center and the adjacent methylene (B1212753) group would exhibit complex splitting patterns due to their diastereotopic nature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. nih.govhmdb.ca The carbonyl carbons of the carboxylic acid and the carbamate (B1207046) group would be observed at the downfield end of the spectrum. The aromatic carbons would appear in the 120-140 ppm range, with the methyl-substituted carbons showing distinct shifts. The aliphatic carbons of the phenylalanine side chain and the Cbz group would be found in the upfield region. The specific chemical shifts are sensitive to the electronic environment of each carbon atom, allowing for a complete assignment of the carbon skeleton.

Interactive Data Table: Representative NMR Data for Phenylalanine Derivatives

NucleusFunctional GroupTypical Chemical Shift (ppm)
¹HAromatic (Phenyl & Cbz)7.0 - 8.0
¹HCH (alpha-carbon)~4.5
¹HCH₂ (beta-carbon)~3.0
¹HCH₃ (dimethyl)~2.3
¹³CC=O (Carboxylic Acid)~175
¹³CC=O (Carbamate)~156
¹³CAromatic125 - 140
¹³CCH (alpha-carbon)~55
¹³CCH₂ (beta-carbon)~37
¹³CCH₃ (dimethyl)~20

Note: The exact chemical shifts for Cbz-2,6-dimethyl-L-phenylalanine may vary depending on the solvent and other experimental conditions. The data presented is based on typical values for similar structures. chemicalbook.comchemicalbook.comhmdb.cabmrb.iochemicalbook.comchemicalbook.com

Mass Spectrometry (MS) Applications in Structure Confirmation and Analysis of Derivatives

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of Cbz-2,6-dimethyl-L-phenylalanine, as well as to elucidate its structure through fragmentation analysis.

Molecular Ion Peak: In a typical mass spectrum, the compound will exhibit a molecular ion peak ([M]+) or a protonated molecular peak ([M+H]+), which corresponds to its molecular weight. nih.govresearchgate.net This provides a primary confirmation of the compound's identity. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula with high accuracy.

Fragmentation Pattern: The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides valuable structural information. nih.govresearchgate.netcore.ac.uksemanticscholar.org Common fragmentation pathways for N-Cbz protected amino acids include the loss of the benzyloxycarbonyl group, decarboxylation, and cleavage of the amino acid side chain. The presence of the two methyl groups on the phenyl ring will influence the fragmentation of the aromatic portion of the molecule, leading to characteristic fragment ions that can be used to confirm their position.

Interactive Data Table: Expected Mass Spectrometry Fragments for Cbz-2,6-dimethyl-L-phenylalanine

FragmentDescriptionExpected m/z
[M+H]⁺Protonated molecule328.15
[M-C₇H₇]⁺Loss of benzyl (B1604629) group237.09
[M-CO₂]⁺Loss of carbon dioxide284.16
[C₈H₉]⁺Tropylium ion from Cbz group105.07
[C₉H₁₀N]⁺Fragment from dimethylphenylalanine132.08

Note: The m/z values are calculated based on the monoisotopic masses of the elements.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Enantiomeric Purity

The enantiomeric purity of Cbz-2,6-dimethyl-L-phenylalanine is a critical parameter, especially for its potential use in peptide synthesis or as a chiral building block. Chiral chromatography is the primary method for determining this purity.

Chiral HPLC: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used method for separating enantiomers. nih.govnih.govnih.gov The choice of the CSP and the mobile phase is crucial for achieving baseline separation of the L- and D-enantiomers. The differential interaction of the enantiomers with the chiral selector of the CSP leads to different retention times, allowing for their quantification. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Chiral GC: Gas chromatography (GC) can also be employed for enantiomeric separation, often after derivatization of the amino acid to increase its volatility. nih.gov A chiral capillary column is used to separate the derivatized enantiomers. This method can be highly sensitive and provide excellent resolution.

Interactive Data Table: Chromatographic Parameters for Enantiomeric Purity Analysis

TechniqueColumn TypeTypical Mobile Phase/Carrier GasDetection
Chiral HPLCChiral Stationary Phase (e.g., polysaccharide-based)Hexane/Isopropanol with additivesUV/Vis
Chiral GCChiral Capillary ColumnHeliumFlame Ionization Detector (FID) or Mass Spectrometer (MS)

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in Cbz-2,6-dimethyl-L-phenylalanine.

Infrared (IR) Spectroscopy: The IR spectrum of the compound will show characteristic absorption bands corresponding to the vibrations of its functional groups. mdpi.comrsc.orgresearchgate.netchemicalbook.comchemicalbook.com Key expected absorptions include the N-H stretch of the carbamate, the C=O stretches of the carboxylic acid and the carbamate, and the aromatic C-H and C=C stretching vibrations. The presence of the two methyl groups will also give rise to characteristic C-H stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. chemicalbook.comkoreascience.krresearchgate.netchemicalbook.com Aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the carboxylate group can also be a prominent feature. Comparing the IR and Raman spectra can help in the assignment of vibrational modes due to their different selection rules.

Interactive Data Table: Key Vibrational Frequencies for Cbz-2,6-dimethyl-L-phenylalanine

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Carbamate)Stretching~3300
C=O (Carboxylic Acid)Stretching~1710
C=O (Carbamate)Stretching~1690
C=C (Aromatic)Stretching~1600, ~1450
C-H (Aromatic)Stretching>3000
C-H (Aliphatic/Methyl)Stretching2850-2960

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

X-ray crystallography is the most definitive method for determining the three-dimensional structure of Cbz-2,6-dimethyl-L-phenylalanine in the solid state. By analyzing the diffraction pattern of a single crystal, it is possible to determine the precise arrangement of atoms in the crystal lattice.

Crystal Structure: The crystal structure reveals detailed information about bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the molecule's constitution and stereochemistry. rsc.org It also provides insights into the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the packing of the molecules in the crystal.

Conformational Insights: The solid-state conformation of the molecule can be determined from the crystallographic data. This includes the orientation of the Cbz protecting group relative to the amino acid backbone and the conformation of the 2,6-dimethylphenyl side chain. This information is valuable for understanding the steric and electronic properties of the molecule and for computational modeling studies.

Conformational Analysis and Theoretical Studies of Cbz 2,6 Dimethy L Phenylalanine

Computational Chemistry Approaches to Conformational Preferences and Energetics

Computational chemistry provides powerful tools to investigate the conformational landscape of complex molecules like Cbz-2,6-dimethyl-L-phenylalanine. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to map the potential energy surface and identify low-energy, stable conformations. researchgate.netnih.gov These calculations are fundamental to understanding the intrinsic structural preferences dictated by the molecule's unique substitution pattern.

The conformational analysis of L-phenylalanine (B559525) and its derivatives typically involves the study of several key dihedral angles that define the molecule's shape: the backbone angles phi (φ, C'-N-Cα-C'), psi (ψ, N-Cα-C'-N), and the side-chain angles chi1 (χ1, N-Cα-Cβ-Cγ) and chi2 (χ2, Cα-Cβ-Cγ-Cδ1). For Cbz-2,6-dimethyl-L-phenylalanine, the presence of two methyl groups at the 2 and 6 positions of the phenyl ring, in conjunction with the N-terminal benzyloxycarbonyl (Cbz) group, imposes significant constraints on these angles.

First-principles calculations on L-phenylalanine itself have revealed numerous stable conformers resulting from a complex interplay of non-covalent interactions, including hydrogen bonds and various π-interactions (NH-π, CH-π, OH-π). nih.gov For Cbz-2,6-dimethyl-L-phenylalanine, the primary determinant of conformational preference is severe steric hindrance. The computational approach involves systematically rotating the key dihedral angles, performing geometry optimization for each starting conformation, and then calculating the relative energies to identify the most stable structures.

For instance, studies on similarly constrained analogs, such as cyclohexane-based phenylalanine derivatives, have shown that rigid ring structures severely restrict the available backbone (φ, ψ) and side-chain (χ) conformational space. nih.gov In the case of Cbz-2,6-dimethyl-L-phenylalanine, the energetic penalty for rotation around the Cβ-Cγ bond (defining χ1) is expected to be exceptionally high, effectively locking the phenyl ring into a preferred orientation relative to the backbone.

Table 1: Illustrative Conformational Dihedral Angles for Constrained Phenylalanine Analogs This table presents typical restricted dihedral angle regions for conformationally constrained phenylalanine analogs, as informed by computational studies on similar systems. The values for Cbz-2,6-dimethyl-L-phenylalanine would require specific calculation but are expected to fall within highly restricted ranges.

Dihedral AngleTypical Constrained Range (degrees)Primary Influencing Factor
φ (phi)-150 to -60Cbz group, Steric bulk
ψ (psi)120 to 180Cbz group, Side-chain bulk
χ1 (chi1)-90 to -60 or 60 to 902,6-dimethyl substitution
χ2 (chi2)~90 or ~-90Ortho-substitution

Data adapted from computational studies on constrained amino acids. nih.gov

These computational methods allow for the quantification of the energetic barriers between different conformations, providing a detailed picture of the molecule's flexibility, or lack thereof.

Molecular Dynamics Simulations of Cbz-2,6-Dimethy-L-Phenylalanine in Various Environments

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of Cbz-2,6-dimethyl-L-phenylalanine over time, capturing not only its conformational preferences but also its interactions with surrounding solvent molecules. researchgate.net By simulating the molecule in different environments, such as in aqueous solution, organic solvents like methanol (B129727), or within a lipid bilayer, one can understand how its structure and dynamics are influenced by its surroundings. researchgate.netnih.gov

An MD simulation begins with a starting structure, often a low-energy conformation identified by quantum chemical calculations. The system is then solvated in a box of explicit solvent molecules (e.g., water or methanol). The simulation calculates the forces on each atom at very small time steps (on the order of femtoseconds) and uses these forces to update the atomic positions and velocities, thereby simulating the natural motion of the molecule.

For Cbz-2,6-dimethyl-L-phenylalanine, MD simulations would be particularly insightful for several reasons:

Solvent Effects: The nature of the solvent can influence conformational stability. In polar solvents like water, the molecule may adopt conformations that maximize hydrogen bonding with the solvent, whereas in nonpolar environments, intramolecular interactions might become more dominant. Studies on N-Cbz-L-phenylalanine in methanol have demonstrated the utility of MD in analyzing solute-solvent interactions and hydrogen bonding patterns. researchgate.net

Hydrophobic Interactions: The dimethyl-substituted phenyl ring and the benzyl (B1604629) group of the Cbz protector are both hydrophobic. MD simulations can reveal how these groups interact with each other and with different solvent environments, potentially leading to specific folded or extended states.

Dynamic Stability: While quantum calculations identify stable energy minima, MD simulations show how the molecule behaves at a given temperature. They can reveal the frequency and time scale of transitions between different conformational states, providing a measure of the molecule's rigidity. Given the steric hindrance, it is expected that Cbz-2,6-dimethyl-L-phenylalanine would exhibit very limited conformational fluctuations during a simulation.

Research on the transport of N-acetyl-phenylalanine-amide across lipid membranes has shown that the environment drastically affects conformation, with the molecule adopting an internally hydrogen-bonded structure within the nonpolar membrane core. nih.gov Similarly, MD simulations could predict the behavior of Cbz-2,6-dimethyl-L-phenylalanine at interfaces or within complex biological systems.

Steric Hindrance Effects of the 2,6-Dimethyl Substituents on Side-Chain Rotational Barriers

The rotational barrier refers to the energy required to rotate a part of a molecule around a chemical bond. In an unsubstituted phenylalanine, the phenyl ring can rotate with relative freedom, although certain orientations are favored. However, in the 2,6-dimethyl substituted analog, any significant rotation that would move the methyl groups past the atoms of the amino acid backbone would result in a severe van der Waals clash, leading to a massive increase in potential energy.

Computational studies are used to quantify these rotational barriers by calculating the molecule's energy as a function of the chi1 dihedral angle. The results of such a calculation would produce an energy profile showing very deep and narrow energy wells corresponding to the few allowed rotational states, separated by very high energy barriers. It is predicted that the phenyl ring would be forced into a conformation where its plane is roughly perpendicular to the plane defined by the Cα, Cβ, and Cγ atoms to minimize steric clashes.

This conformational locking has profound implications:

Reduced Conformational Entropy: The molecule is conformationally much less flexible than standard phenylalanine, which can be advantageous in the design of structured peptides.

Predictable Side-Chain Orientation: The side chain is essentially fixed in a specific orientation, which can be exploited to enforce a particular three-dimensional structure in a peptide or to present a rigid pharmacophore for receptor binding.

Structure-guided steric hindrance engineering of enzymes has demonstrated that modulating the space within a binding pocket can dramatically alter catalytic activity. nih.gov In a similar vein, the intrinsic steric hindrance of the 2,6-dimethyl groups pre-organizes the conformation of the amino acid itself.

Influence of the Cbz Protecting Group on Overall Molecular Conformation

The N-terminal carboxybenzyl (Cbz) group is a widely used amine protecting group in peptide synthesis. total-synthesis.comorganic-chemistry.org Beyond its primary role in chemical synthesis, the Cbz group exerts a significant influence on the conformational properties of the amino acid to which it is attached. Its characteristics include a bulky benzyl group and a planar carbamate (B1207046) linkage.

The influence of the Cbz group on the conformation of Cbz-2,6-dimethyl-L-phenylalanine manifests in several ways:

Backbone Restriction: The planarity of the carbamate group (-O-CO-NH-) restricts rotation around the Cbz-N bond. Furthermore, the steric bulk of the entire Cbz moiety limits the allowed values of the backbone dihedral angle phi (φ). It tends to favor more extended conformations to avoid clashes between the Cbz group and the amino acid side chain or the C-terminal group.

Non-Covalent Interactions: The phenyl ring of the Cbz group can engage in π-π stacking interactions with the dimethyl-phenyl side chain. Depending on the flexibility allowed by the rest of the molecule, this could lead to specific folded conformations where the two aromatic rings are in close proximity.

Hydrogen Bonding: The carbonyl oxygen and the N-H group of the carbamate linker can act as hydrogen bond acceptors and donors, respectively. These groups can form intramolecular hydrogen bonds or interact with solvent molecules, thereby influencing the conformational equilibrium. researchgate.net

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are essential for understanding the electronic structure and predicting the reactivity of Cbz-2,6-dimethyl-L-phenylalanine. longdom.org These calculations provide insights into properties such as charge distribution, molecular orbital energies, and the molecular electrostatic potential, which are key determinants of a molecule's chemical behavior. researchgate.netnih.gov

Key electronic properties that can be calculated include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule. It identifies electron-rich regions (negative potential, typically around oxygen or nitrogen atoms) that are susceptible to electrophilic attack, and electron-poor regions (positive potential, typically around acidic protons) that are prone to nucleophilic attack.

For Cbz-2,6-dimethyl-L-phenylalanine, the electronic structure is a composite of its three main components: the amino acid backbone, the electron-donating dimethyl-phenyl side chain, and the electron-withdrawing Cbz protecting group. The Cbz group's carbonyl function withdraws electron density from the adjacent nitrogen atom. The two methyl groups on the phenyl ring are weakly electron-donating, increasing the electron density of the aromatic ring. Quantum chemical calculations can precisely model this electronic interplay, helping to predict sites of potential metabolic modification or chemical reaction.

Table 2: Illustrative Calculated Electronic Properties for Amino Acid Derivatives This table provides representative values for electronic properties that can be calculated using quantum chemical methods. Actual values for Cbz-2,6-dimethyl-L-phenylalanine would require specific computation.

PropertyDescriptionExpected Influence of Substituents
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to ionization potential.Likely localized on the electron-rich dimethyl-phenyl ring.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to electron affinity.Likely localized on the electron-withdrawing Cbz group.
HOMO-LUMO GapIndicator of chemical reactivity and stability.A larger gap suggests higher stability.
Dipole MomentMeasure of overall molecular polarity.Expected to be significant due to the polar Cbz and carboxyl groups.

Data based on general principles and findings from quantum chemical studies on amino acids. longdom.orgnih.gov

These theoretical calculations provide a deep, quantitative understanding of the molecule's properties, complementing experimental observations and guiding further research.

Incorporation of Cbz 2,6 Dimethy L Phenylalanine into Peptide and Peptidomimetic Structures

The incorporation of structurally unique amino acids is a cornerstone of modern peptide and peptidomimetic design. Cbz-2,6-dimethyl-L-phenylalanine, with its sterically demanding side chain, offers a powerful tool for modulating peptide conformation, stability, and biological activity. Its integration into peptide sequences requires specific synthetic considerations and imparts distinct structural and functional properties.

Applications of Cbz 2,6 Dimethy L Phenylalanine in the Design of Bioactive Molecular Scaffolds

Rational Design of Ligands for Molecular Recognition and Receptor Binding

The rational design of ligands aims to create molecules that bind with high affinity and specificity to a biological target, such as a receptor or an enzyme. The incorporation of conformationally constrained amino acids is a key strategy in this process. Cbz-2,6-dimethyl-L-phenylalanine, and its deprotected form 2',6'-dimethyl-L-phenylalanine (Dmp), are particularly useful in this context due to the restricted rotation of their aromatic side chains. This pre-organization of the ligand's conformation can reduce the entropic penalty of binding, leading to enhanced affinity.

Research has shown the effectiveness of using Dmp as a surrogate for phenylalanine or tyrosine in various opioid peptides. nih.govnih.gov Two aromatic amino acids are often crucial structural elements for the interaction of opioid peptides with their receptors. nih.govnih.gov Studies on peptides like enkephalins and deltorphins revealed that substituting the phenylalanine at position 3 with Dmp often resulted in analogs with improved receptor-binding affinity and selectivity. nih.govnih.gov However, substituting a phenylalanine at position 4 with Dmp led to a significant decrease in receptor affinity. nih.govnih.gov

Interestingly, even when replacing the N-terminal tyrosine, which is generally considered essential for opioid activity due to its hydroxyl group, with Dmp, the resulting analogs retained high affinity and selectivity for the delta-opioid receptor. nih.gov This suggests that the conformational constraint and hydrophobicity provided by the Dmp residue can effectively mimic the native residue's interaction with the receptor, highlighting its value in designing ligands with specific receptor-binding profiles. nih.govnih.gov

Development of Enzyme Inhibitors Incorporating Modified Phenylalanine Analogues

Modified phenylalanine analogues are frequently explored as inhibitors for enzymes that process aromatic amino acids. Enzymes such as tyrosine decarboxylase and histidine decarboxylase have been targeted with derivatives of phenylalanine. nih.gov The principle behind this approach is that the analogue can act as a competitive inhibitor by binding to the enzyme's active site, preventing the natural substrate from binding.

For instance, various derivatives of phenylalanine have been synthesized and tested for their ability to inhibit amino acid decarboxylases. nih.gov In a similar vein, compounds containing a 2,6-dimethylphenyl group have been investigated as inhibitors for other enzymes, such as aldose reductase. nih.gov A (2,6-dimethylphenylsulphonyl)nitromethane compound was identified as a potent and specific inhibitor of aldose reductase 2 (ALR2), an enzyme implicated in diabetic complications. nih.gov This inhibitor was found to be uncompetitive with respect to glucose, suggesting it binds to an allosteric site on the enzyme rather than the active site. nih.gov This demonstrates that the 2,6-dimethylphenyl moiety can be a key pharmacophore in the design of specific enzyme inhibitors, acting through various mechanisms of inhibition.

Strategies for Enhancing Molecular Recognition through Steric Bulk and Lipophilicity

The two methyl groups on the phenyl ring of Cbz-2,6-dimethyl-L-phenylalanine are not merely passive additions; they actively influence the molecule's interaction with its environment through steric and lipophilic effects. These properties are powerful tools for enhancing molecular recognition.

The steric bulk of the ortho-methyl groups restricts the torsional angles (chi angles) of the side chain, effectively locking it into a preferred conformation. This reduction in conformational flexibility can be advantageous, as it pre-organizes the molecule for binding to a target receptor, thus minimizing the entropic cost of binding. researchgate.net This concept has been successfully applied in the design of endomorphin-2 (EM-2) analogues, where introducing a single methyl group at the 2'-position of Phenylalanine enhanced µ-opioid receptor affinity, and a second methyl group at the 6'-position (creating the Dmp residue) induced a further five-fold increase in affinity. nih.gov

Furthermore, the methyl groups increase the lipophilicity of the amino acid side chain. rsc.org This enhanced hydrophobicity can promote stronger interactions with nonpolar pockets within a receptor's binding site. nih.gov In silico studies on a peptidic agonist containing the related 2',6'-dimethyl-L-tyrosine (DMT) suggest that the two methyl substituents can form additional lipophilic contacts with tyrosine residues within the µ-opioid receptor. researchgate.net The combination of conformational restriction and increased lipophilicity makes 2,6-dimethyl-L-phenylalanine a valuable tool for fine-tuning ligand-receptor interactions to achieve higher affinity and specificity. nih.gov

Utilization in Macrocyclic Peptide Design for Constrained Conformations and Bioactivity

Macrocyclization is a widely used strategy in peptide chemistry to improve biological activity, receptor selectivity, and metabolic stability. By constraining the peptide backbone into a more rigid conformation, it can more readily adopt the bioactive shape required for receptor binding. The incorporation of sterically demanding amino acids like Cbz-2,6-dimethyl-L-phenylalanine can be instrumental in achieving a desired cyclic conformation.

The inherent conformational restriction of the 2,6-dimethylphenyl side chain can act as a "linchpin," inducing a specific turn or bend in the peptide sequence. This facilitates the cyclization process and results in a macrocycle with a more defined three-dimensional structure. While direct studies on Cbz-2,6-dimethyl-L-phenylalanine in macrocycles are specific, the principle is well-established with similar constrained amino acids.

The use of 2',6'-dimethylphenylalanine (Dmp) has been shown to be an effective strategy for creating potent and selective opioid peptides. nih.govnih.gov For example, replacing Tyr¹ with Dmp in deltorphin (B1670231) II and enkephalin yielded analogues that were nearly as effective as the parent peptides, demonstrating that the alkylation of the aromatic ring can enhance hydrophobicity and limit rotational freedom, which is beneficial for bioactivity. nih.gov These conformationally stabilized peptides often exhibit improved pharmacological profiles, making this building block a valuable component in the design of therapeutic macrocyclic peptides.

Applications in Combinatorial Chemistry Libraries for Lead Compound Discovery

Combinatorial chemistry is a powerful technique for drug discovery that involves the synthesis of large, diverse collections of compounds, known as libraries, which are then screened for biological activity. nih.govresearchgate.net The success of a combinatorial library often depends on the structural diversity of its constituent building blocks. muni.cz

Incorporating unique, non-natural amino acids like Cbz-2,6-dimethyl-L-phenylalanine into peptide or small-molecule libraries significantly expands the accessible chemical space beyond what is available from natural amino acids. nih.gov This allows for the creation of molecules with novel scaffolds and functionalities. The synthesis can be performed in parallel or using split-mix strategies to generate vast numbers of distinct compounds. muni.cz

Once a library containing this building block is synthesized, it can be subjected to high-throughput screening against a specific biological target, such as an enzyme or receptor, to identify "hit" compounds. nih.gov The encoding of these libraries, for instance by associating each compound with a unique chemical tag, allows for the rapid identification of the structure of any active compounds found during the screening process. nih.gov The use of building blocks like Cbz-2,6-dimethyl-L-phenylalanine provides a route to novel lead compounds that may possess improved potency, selectivity, and drug-like properties.

Data Tables

Table 1: Effect of 2',6'-Dimethylphenylalanine (Dmp) Substitution on Opioid Receptor Binding Affinity (Ki, nM) in Endomorphin-2 Analogues.

CompoundSequenceµ-Receptor Affinity (Ki, nM)δ-Receptor Affinity (Ki, nM)µ-Selectivity
1 (EM-2) Tyr-Pro-Phe-Phe-NH₂1.151140991
2 Tyr-Pro-(2'-MePhe)-Phe-NH₂0.194372300
4 Tyr-Pro-(2',6'-Dmp)-Phe-NH₂0.0373519490
6 Tyr-Pro-(2',4',6'-Tmp)-Phe-NH₂0.3829007630
Data sourced from a study on bifunctional endomorphin-2 analogues. nih.gov A lower Ki value indicates higher binding affinity. µ-Selectivity is the ratio of δ-Receptor Ki to µ-Receptor Ki.

Derivatization and Functionalization of Cbz 2,6 Dimethy L Phenylalanine for Advanced Research

C-Terminal and N-Terminal Modifications for Bioconjugation and Probe Development

The termini of Cbz-2,6-dimethyl-L-phenylalanine are prime targets for chemical modification to facilitate bioconjugation and the development of molecular probes. These modifications are crucial for attaching the amino acid to larger molecules like proteins or to functional moieties such as fluorescent tags or affinity labels.

N-Terminal Modifications: The N-terminus, protected by the carbobenzyloxy (Cbz) group, is fundamental in peptide synthesis. The Cbz group can be selectively removed under mild conditions, revealing a primary amine that is available for a wide range of chemical reactions. evitachem.com This allows for the sequential addition of other amino acids to build complex peptides. Beyond standard peptide synthesis, the N-terminal amine can be functionalized with various groups to create probes for biological studies. For instance, coupling to reporter molecules or linkers for attachment to solid supports is a common strategy.

C-Terminal Modifications: The carboxylic acid at the C-terminus is another versatile handle for derivatization. It can be activated to form esters, amides, or other functional groups. A notable advancement in C-terminal modification is the use of photoredox catalysis, which allows for the decarboxylative coupling of small peptides to form novel scaffolds and bioconjugates. nih.gov This method enables the addition of various nucleophiles, including phenols and indoles, leading to diverse peptide structures. nih.gov Such modifications are instrumental in creating bioconjugates that combine the properties of peptides with other bioactive molecules, potentially enhancing their therapeutic efficacy or enabling new diagnostic applications. nih.gov

The ability to selectively modify both the N- and C-termini provides a powerful toolkit for creating a diverse array of Cbz-2,6-dimethyl-L-phenylalanine derivatives tailored for specific applications in bioconjugation and probe development. ucl.ac.uk

Side-Chain Functionalization Strategies on the Aromatic Ring

The aromatic ring of phenylalanine and its derivatives presents a unique platform for functionalization, offering the potential to introduce a wide array of substituents that can modulate the molecule's biological activity and properties. acs.org The presence of the two methyl groups at the 2 and 6 positions of Cbz-2,6-dimethyl-L-phenylalanine already represents a significant modification from the parent amino acid, but further functionalization can lead to even more specialized derivatives.

One key strategy for side-chain functionalization is through C-H activation and cross-coupling reactions. acs.org These methods allow for the direct introduction of new chemical groups onto the aromatic ring. For example, palladium-catalyzed reactions can be used to introduce aryl groups or other substituents at specific positions on the phenyl ring. nih.gov This approach is particularly valuable for creating libraries of compounds with systematic variations, which can then be screened for desired biological activities.

The electronic and steric properties of the aromatic ring can be fine-tuned by introducing electron-donating or electron-withdrawing groups. nih.gov For instance, the synthesis of 2,6-dimethyltyrosine-like amino acids has been achieved through a palladium-catalyzed C-H dimethylation of a picolinamide-protected phenylalanine derivative. nih.gov This demonstrates the feasibility of adding further methyl groups or other functionalities to the aromatic ring, thereby altering its hydrophobicity and potential for interactions with biological targets. nih.govnih.gov

These side-chain functionalization strategies are essential for developing novel amino acid building blocks that can be incorporated into peptides and proteins to probe structure-function relationships or to create new therapeutic agents with enhanced properties.

Synthesis of Analogs with Varied Aromatic Ring Substitutions for Structure-Activity Relationship Studies

The synthesis of analogs of Cbz-2,6-dimethyl-L-phenylalanine with different substituents on the aromatic ring is a critical component of structure-activity relationship (SAR) studies. By systematically altering the chemical groups on the phenyl ring, researchers can gain insights into how specific structural features influence biological activity.

A variety of synthetic methods are employed to create these analogs. For example, starting with different substituted cinnamic acids, phenylalanine ammonia (B1221849) lyases (PALs) can be used in a one-pot, multi-enzymatic cascade process to produce a range of D- and L-phenylalanine (B559525) derivatives. nih.gov This biocatalytic approach offers a green and efficient route to enantiomerically enriched amino acids with diverse aromatic substitutions. nih.gov

Chemical synthesis methods are also widely used. For instance, the introduction of a bromine atom at the 3-position of the phenyl ring yields Cbz-3-bromo-D-phenylalanine, a useful intermediate for further synthetic modifications due to the reactivity of the bromo substituent. evitachem.com Similarly, dichlorinated analogs such as Cbz-2,6-dichloro-L-phenylalanine can be synthesized and are of interest in fields like antipsychotic drug development. echemi.com

The table below summarizes some examples of Cbz-phenylalanine analogs with varied aromatic ring substitutions and their potential applications.

Compound NameAromatic Ring SubstitutionsPotential Application
Cbz-4-Methyl-L-PhenylalanineMethyl group at the para positionPeptide synthesis, DPP-IV inhibitors
Cbz-pentafluoro-D-phenylalanineFluorine atoms at all positionsStructural probes, antiviral agents
Cbz-3-Bromo-D-PhenylalanineBromine atom at the 3-positionSynthetic intermediate
Cbz-2,6-Dichloro-L-PhenylalanineChlorine atoms at the 2 and 6 positionsAntipsychotics

By studying the biological effects of these and other analogs, researchers can build a comprehensive understanding of the SAR for a particular biological target, guiding the design of more potent and selective therapeutic agents.

Development of Fluorescently Tagged Cbz-2,6-Dimethy-L-Phenylalanine Derivatives for Imaging

Fluorescently tagged amino acids are invaluable tools for visualizing and tracking biological processes in real-time. The development of fluorescent derivatives of Cbz-2,6-dimethyl-L-phenylalanine allows researchers to monitor the uptake, localization, and dynamics of peptides and proteins incorporating this modified amino acid within living cells and organisms.

The synthesis of these fluorescent derivatives typically involves the conjugation of a fluorescent dye to the amino acid. This can be achieved by modifying either the N-terminus, the C-terminus, or the side chain. For instance, the free amino group, after deprotection of the Cbz group, can be reacted with an N-hydroxysuccinimide (NHS) ester of a fluorescent dye. researchgate.net Alternatively, the carboxylic acid at the C-terminus can be coupled to an amine-containing fluorophore.

Recent advances in bioconjugation chemistry have provided novel methods for attaching fluorescent tags. For example, ynamide-bearing fluorescent molecules have been shown to efficiently undergo Cys-bioconjugation, and similar strategies could potentially be adapted for phenylalanine derivatives. researchgate.net The choice of fluorophore is critical and depends on the specific application, with factors such as brightness, photostability, and spectral properties being important considerations.

The table below provides examples of fluorescent tags that could potentially be conjugated to Cbz-2,6-dimethyl-L-phenylalanine for imaging applications.

Fluorescent TagExcitation Wavelength (nm)Emission Wavelength (nm)
Fluorescein~494~521
Rhodamine~550~573
Cyanine Dyes (e.g., Cy3, Cy5)Varies (e.g., ~550 for Cy3, ~650 for Cy5)Varies (e.g., ~570 for Cy3, ~670 for Cy5)
Dansyl Chloride~335~518

By incorporating these fluorescently tagged Cbz-2,6-dimethyl-L-phenylalanine derivatives into peptides, researchers can gain valuable insights into their cellular and subcellular distribution, which is crucial for understanding their mechanism of action and for the development of targeted drug delivery systems.

Preparation of Biotinylated this compound for Affinity Studies

Biotinylation, the process of attaching biotin (B1667282) to a molecule of interest, is a widely used technique in molecular biology for affinity-based purification and detection. The high affinity and specificity of the interaction between biotin and streptavidin or avidin (B1170675) make it an ideal system for isolating and studying binding partners. Preparing biotinylated derivatives of Cbz-2,6-dimethyl-L-phenylalanine enables researchers to use this powerful tool to investigate the interactions of peptides containing this modified amino acid.

The synthesis of biotinylated Cbz-2,6-dimethyl-L-phenylalanine can be achieved through several chemical strategies. A common approach is to couple biotin to the amino acid via a linker arm. This linker is important to minimize steric hindrance and ensure that the biotin moiety is accessible for binding to streptavidin. The biotinylation reagent often contains a reactive group, such as an NHS ester, that can readily react with the free amino group of the deprotected phenylalanine derivative.

The general synthetic scheme involves:

Deprotection: Removal of the Cbz group from Cbz-2,6-dimethyl-L-phenylalanine to expose the N-terminal amine.

Coupling: Reaction of the free amine with a biotinylating agent, such as biotin-NHS ester, often with a spacer arm of varying length (e.g., biotin-PEG-NHS).

The resulting biotinylated Cbz-2,6-dimethyl-L-phenylalanine can then be incorporated into a peptide during solid-phase peptide synthesis. This allows for the creation of biotin-labeled peptides that can be used in a variety of affinity-based assays, including:

Pull-down assays: To identify and isolate proteins that bind to the peptide.

Enzyme-linked immunosorbent assays (ELISAs): For the detection and quantification of the peptide or its binding partners.

Surface plasmon resonance (SPR): To study the kinetics and affinity of the peptide-protein interaction in real-time.

The development of biotinylated Cbz-2,6-dimethyl-L-phenylalanine provides a versatile probe for elucidating the molecular interactions and biological functions of peptides containing this unique amino acid.

Analytical Methodologies for Quantifying Cbz 2,6 Dimethy L Phenylalanine and Its Metabolites in in Vitro Systems

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantification of Cbz-2,6-dimethyl-L-phenylalanine due to its versatility and robustness. Method development for this N-protected, substituted amino acid typically involves reversed-phase chromatography, which separates compounds based on their hydrophobicity.

A common approach would utilize a C18 column, which is a staple in reversed-phase HPLC. nih.gov The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govnih.gov The gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure adequate separation from potential metabolites and matrix components. Detection is commonly achieved using a UV detector, as the benzene (B151609) ring within the phenylalanine structure and the Cbz (carbobenzyloxy) protecting group are chromophoric. google.com

For enantiomeric purity, which is crucial for biologically active compounds, chiral HPLC is necessary. This can be achieved either by using a chiral stationary phase (CSP) or a chiral mobile phase additive. nih.govsigmaaldrich.com Columns like those based on cyclodextrins or macrocyclic glycopeptides (e.g., teicoplanin) have shown success in separating various N-derivatized amino acids and their enantiomers. sigmaaldrich.com For instance, a method for separating 3,4-dimethoxy-α-methylphenylalanine enantiomers used a chiral mobile phase containing L-phenylalanine (B559525) and cupric sulfate (B86663) with a conventional C18 column. nih.gov

Method validation is a critical step to ensure the reliability of the analytical data. nih.govijcpa.in According to the International Council for Harmonisation (ICH) guidelines, key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). acs.orgscribd.com

Parameter Typical Acceptance Criteria for HPLC Methods
Specificity The analyte peak should have no interference from diluents, and impurities.
Linearity (r²) Correlation coefficient (r²) should be ≥ 0.999. bohrium.com
Range Typically 80% to 120% of the test concentration. acs.org
Accuracy (% Recovery) Generally between 98.0% and 102.0%. bohrium.com
Precision (RSD%) Repeatability (intra-day) and intermediate precision (inter-day) RSD should be ≤ 2%. acs.org
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.

This table presents a general overview of typical validation parameters and their acceptance criteria for HPLC methods based on common industry practices and guidelines.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, making it an excellent choice for trace analysis and metabolite identification. However, due to the low volatility of amino acids, including Cbz-2,6-dimethyl-L-phenylalanine, a derivatization step is essential to convert the analyte into a more volatile and thermally stable compound. sigmaaldrich.commdpi.com

Common derivatization techniques include silylation and alkylation/acylation. nih.govnih.gov Silylation involves replacing active hydrogens in the carboxyl and amine groups with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comsigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. sigmaaldrich.comresearchgate.net The TBDMS derivatives are known to be more stable and less sensitive to moisture compared to TMS derivatives. sigmaaldrich.com

Alternatively, a two-step derivatization process involving esterification followed by acylation can be employed. mdpi.comnih.gov The carboxylic acid group is first esterified (e.g., with methanolic HCl), and then the amine group is acylated using a reagent like pentafluoropropionic anhydride (B1165640) (PFPA). nih.gov

Once derivatized, the sample is injected into the GC-MS system. The separation occurs in a capillary column, often with a non-polar stationary phase. The eluting compounds are then ionized, typically by electron impact (EI), and the resulting mass fragments are detected. The fragmentation pattern provides structural information that can confirm the identity of the analyte and its metabolites.

Derivatization Method Reagent Example Advantages Considerations
Silylation MTBSTFAForms more stable derivatives. sigmaaldrich.comSensitive to moisture. sigmaaldrich.com
Alkylation/Acylation Methanolic HCl / PFPADerivatives can be stable for long-term storage. mdpi.comTwo-step process may be more time-consuming.

This interactive table summarizes common derivatization strategies for the GC-MS analysis of amino acids.

Capillary Electrophoresis (CE) for Purity and Enantiomeric Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged species and for enantiomeric separations. Given that Cbz-2,6-dimethyl-L-phenylalanine possesses a chiral center, CE provides an efficient means to assess its enantiomeric purity.

For enantiomeric separations, a chiral selector is added to the background electrolyte (BGE). mdpi.com Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for amino acid enantiomers. nih.gov Negatively charged cyclodextrins, in particular, have proven effective. The principle behind this separation is the differential interaction between the enantiomers and the chiral selector, leading to different electrophoretic mobilities.

The separation of alanyl-phenylalanine analogs has been successfully achieved using various negatively charged α-, β-, and γ-cyclodextrin derivatives. nih.gov Dual-selector systems, combining a cyclodextrin (B1172386) with another chiral selector like a chiral ionic liquid or a copper(II)-amino acid complex, can also enhance enantiomeric resolution. mdpi.comresearchgate.net

The development of a CE method would involve optimizing parameters such as the type and concentration of the chiral selector, the pH and composition of the background electrolyte, the applied voltage, and the capillary temperature. Detection is typically performed by UV-Vis spectrophotometry.

Chiral Selector Type Example Application Note
Cyclodextrins Negatively charged β-cyclodextrinsEffective for separating enantiomers of phenylalanine analogs. nih.gov
Dual Selector Systems γ-Cyclodextrin and Copper(II)-d-phenylalanine complexCan achieve separation where single selectors fail. mdpi.com
Chiral Ionic Liquids Tetrabutylammonium L-argininate (in combination with β-CD)The synergy between the two selectors can improve separation. mdpi.com

This table outlines various chiral selectors that can be employed in Capillary Electrophoresis for the enantiomeric separation of phenylalanine derivatives.

Spectrophotometric and Fluorometric Assays for Indirect Quantification

Spectrophotometric and fluorometric assays can provide a simpler and higher-throughput alternative for the indirect quantification of Cbz-2,6-dimethyl-L-phenylalanine, particularly in in vitro systems. These methods typically rely on an enzymatic reaction or a chemical derivatization that produces a colored or fluorescent product.

Since the amino group of Cbz-2,6-dimethyl-L-phenylalanine is protected, direct reaction with common reagents like ninhydrin (B49086) is not possible. nih.gov Therefore, a deprotection step to remove the Cbz group would be necessary to free the primary amine. After deprotection, the resulting 2,6-dimethyl-L-phenylalanine could be quantified using established methods.

One such method is the ninhydrin reaction, which produces a deep purple color (Ruhemann's purple) upon reaction with primary amines, with an absorbance maximum around 570 nm. nih.gov Another approach involves derivatization with o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, which yields a fluorescent product. nih.gov

Fluorometric assays can offer higher sensitivity. For instance, a fluorometric assay for L-phenylalanine involves its oxidation by phenylalanine dehydrogenase, which produces NADH. The NADH then reduces a fluorescent probe, leading to a significant increase in fluorescence intensity (e.g., Ex/Em = 530/585 nm). assaygenie.com Another method uses the enzyme phenylalanine ammonia-lyase (PAL), which converts phenylalanine to ammonia (B1221849). The ammonia is then detected fluorometrically after reaction with OPA. nih.gov To apply these enzymatic methods to Cbz-2,6-dimethyl-L-phenylalanine, both the Cbz protecting group and potentially the methyl groups on the phenyl ring would need to be removed to generate L-phenylalanine, making this a multi-step, indirect approach.

Assay Type Principle Requirement for Cbz-2,6-dimethyl-L-phenylalanine
Spectrophotometry Reaction of a primary amine with ninhydrin to produce a colored compound. nih.govDeprotection of the Cbz group to expose the primary amine.
Fluorometry (OPA) Reaction of a primary amine with o-phthalaldehyde (OPA) and a thiol to form a fluorescent product. nih.govDeprotection of the Cbz group.
Fluorometry (Enzymatic) Enzymatic conversion of L-phenylalanine (e.g., by phenylalanine dehydrogenase) coupled to a fluorescent reporter system. assaygenie.comComplete deprotection and demethylation to yield L-phenylalanine.

This table summarizes indirect spectrophotometric and fluorometric methods and the necessary prerequisite steps for their application to Cbz-2,6-dimethyl-L-phenylalanine.

Future Perspectives and Emerging Research Directions in Cbz 2,6 Dimethy L Phenylalanine Chemistry

Integration with Artificial Intelligence and Machine Learning for De Novo Design of Peptidomimetics

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel peptidomimetics based on Cbz-2,6-dimethyl-L-phenylalanine. Peptidomimetics are compounds that mimic the structure and function of peptides, and they hold immense therapeutic potential.

By employing AI and ML algorithms, researchers can rapidly screen vast virtual libraries of molecules. This computational approach helps to identify promising candidates with enhanced biological activity and improved pharmacokinetic properties. These advanced computational tools can predict how modifications to the Cbz-2,6-dimethyl-L-phenylalanine scaffold will affect its interaction with biological targets, accelerating the development of new drugs.

Novel Catalytic Methods for Asymmetric Synthesis and Derivatization

The development of new and efficient methods for synthesizing and modifying Cbz-2,6-dimethyl-L-phenylalanine is a key area of ongoing research. Asymmetric synthesis, which produces a specific stereoisomer of a chiral molecule, is particularly important for ensuring the biological efficacy and safety of resulting drugs.

Recent advancements in catalysis offer promising avenues for the synthesis of Cbz-2,6-dimethyl-L-phenylalanine and its derivatives. For instance, palladium-catalyzed C-H dimethylation has been successfully used to synthesize a range of L-phenylalanines with methyl groups at the 2 and 6 positions of the phenyl ring. nih.gov This method allows for the introduction of various functional groups, which can alter the electronic and steric properties of the amino acid derivatives. nih.gov Furthermore, biocatalytic cascades, which use multiple enzymes in a one-pot reaction, are being explored for the sustainable and asymmetric synthesis of valuable chiral chemicals from readily available starting materials like L-phenylalanine (B559525). researchgate.net

Applications in Supramolecular Chemistry and Advanced Materials Science

The unique structural features of Cbz-2,6-dimethyl-L-phenylalanine make it a valuable building block for creating complex supramolecular structures and advanced materials. Supramolecular chemistry focuses on the design and synthesis of large, well-organized molecular assemblies held together by non-covalent interactions.

Researchers have successfully designed and synthesized a series of small organic molecules with a bis-amide backbone containing L-phenylalanine moieties. nih.gov These molecules have demonstrated the ability to act as low-molecular-weight gelators, forming gels in both aqueous and organic solvents. nih.gov The resulting gels exhibit interesting properties, such as being responsive to external stimuli (rheoreversible) and possessing self-healing capabilities, making them suitable for applications in drug delivery and tissue engineering. nih.gov

Exploration of Unique Conformational Features for Chiral Recognition and Sensing

The ability to distinguish between different enantiomers (mirror-image isomers) of a chiral molecule is crucial in many fields, particularly in the pharmaceutical industry. The rigid and well-defined structure of Cbz-2,6-dimethyl-L-phenylalanine makes it an excellent candidate for use in chiral recognition and sensing applications.

Scientists are developing novel sensors that can selectively detect and differentiate between the D- and L-enantiomers of amino acids like phenylalanine. nih.gov For example, a fluorescent sensor based on a modified H8-BINOL derivative has shown high enantioselectivity for L-phenylalanine, with a significant fluorescence enhancement in its presence. nih.gov Additionally, metal-organic frameworks (MOFs) incorporating L-phenylalanine have been designed to serve as chiral recognition platforms, utilizing techniques like solid-state NMR to probe the interactions between the MOF and chiral analytes. researchgate.netrsc.org

Role in Advanced Chemical Probes for Elucidating Biological Mechanisms

Understanding the intricate mechanisms of biological processes is fundamental to advancing medicine and biology. Cbz-2,6-dimethyl-L-phenylalanine and its derivatives are being developed as advanced chemical probes to investigate these complex systems.

By incorporating this modified amino acid into peptides or other biomolecules, researchers can study their interactions with biological targets in detail. For example, time-resolved fluorescence spectroscopy has been used to study the interactions of L-phenylalanine with model biological membranes. nih.gov These studies provide insights into how the amino acid partitions into the lipid bilayer and affects its properties, which is crucial for understanding the behavior of membrane-soluble peptides and proteins. nih.gov

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